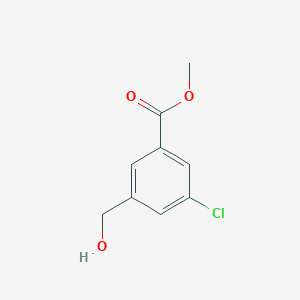

Methyl 3-chloro-5-(hydroxymethyl)benzoate

Vue d'ensemble

Description

Methyl 3-chloro-5-(hydroxymethyl)benzoate is a chemical compound with the CAS Number: 153203-58-8 . It has a molecular weight of 200.62 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthetic method for 3-chloro methyl benzoic acid involves a one-step reaction from benzoyl chloride and paraformaldehyde in the presence of Lewis acid catalysts such as zinc chloride and ferric chloride . This method is reported to be simple, easy to control, and environmentally friendly .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 . This indicates the molecular structure of the compound.

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Applications De Recherche Scientifique

Selective 2'-Benzoylation in Ribonucleoside Synthesis

One scientific application of a compound similar to methyl 3-chloro-5-(hydroxymethyl)benzoate is in the field of nucleic acid research. Kempe et al. (1982) explored the selective benzoylation at the cis 2',3'-diols of protected ribonucleosides, facilitating a new solid-phase synthesis method for RNA and DNA-RNA mixtures. This method hinges on the selective protection of the 2'-hydroxyl group, demonstrating the compound's utility in synthesizing base-protected ribonucleosides for oligoribonucleotide assembly on a solid support. The synthesized RNA can be deprotected and isolated with minimal internucleotide cleavage, showcasing the compound's role in advancing nucleic acid synthesis techniques (Kempe et al., 1982).

Novel Anion Sensors Development

In another study, Ma et al. (2013) reported the development of novel anion sensors that incorporate structures similar to this compound. These sensors, designed for detecting fluoride ions, exhibit significant changes in color and optical properties upon interaction with fluoride, highlighting the compound's potential in creating sensitive and selective chemical sensors for environmental and analytical applications (Ma et al., 2013).

Photoaffinity Probe Synthesis

Klein and Petukhova (2013) utilized derivatives of this compound in the synthesis of trifunctional bis-azide photoaffinity probes. These probes are crucial for studying molecular interactions within biological systems, indicating the compound's applicability in biochemistry and molecular biology research for elucidating complex biological processes (Klein & Petukhova, 2013).

New Synthetic Processes

Safety and Hazards

Safety data sheets indicate that this compound may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

methyl 3-chloro-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNLMDHBNUIUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271286 | |

| Record name | Methyl 3-chloro-5-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153203-58-8 | |

| Record name | Methyl 3-chloro-5-(hydroxymethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153203-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-5-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)

![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)